molecular formula C16H12N4O3 B11059207 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-isoindole-1,3(2H)-dione

2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11059207
M. Wt: 308.29 g/mol
InChI Key: LCMMZZAIBPEVPE-UHFFFAOYSA-N
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Description

2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, an oxadiazole ring, and an isoindole dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the construction of the oxadiazole ring, and finally, the formation of the isoindole dione structure. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The presence of reactive functional groups allows for substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, acids, bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-isoindole-1,3(2H)-dione
  • This compound

Comparison: Compared to other similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H12N4O3

Molecular Weight

308.29 g/mol

IUPAC Name

2-[4-(2,5-dimethylpyrrol-1-yl)-1,2,5-oxadiazol-3-yl]isoindole-1,3-dione

InChI

InChI=1S/C16H12N4O3/c1-9-7-8-10(2)19(9)13-14(18-23-17-13)20-15(21)11-5-3-4-6-12(11)16(20)22/h3-8H,1-2H3

InChI Key

LCMMZZAIBPEVPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=NON=C2N3C(=O)C4=CC=CC=C4C3=O)C

Origin of Product

United States

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